molecular formula C9H9BrO2 B13191804 5-(Bromomethyl)-2-methylbenzoic acid

5-(Bromomethyl)-2-methylbenzoic acid

Cat. No.: B13191804
M. Wt: 229.07 g/mol
InChI Key: OQKFJTNWPMQZLN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This may involve continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The methyl group can be oxidized to a carboxyl group, converting the compound to a dibasic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used.

Major Products Formed

Scientific Research Applications

5-(Bromomethyl)-2-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylbenzoic acid depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

5-(bromomethyl)-2-methylbenzoic acid

InChI

InChI=1S/C9H9BrO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

OQKFJTNWPMQZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CBr)C(=O)O

Origin of Product

United States

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